molecular formula C12H13F3N2O B7526160 N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide

N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide

カタログ番号 B7526160
分子量: 258.24 g/mol
InChIキー: ANDAZOICLZGHQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.

作用機序

N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide inhibits CHK1 by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has also been studied for its biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Furthermore, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to radiation therapy, suggesting its potential use in combination with other cancer treatments.

実験室実験の利点と制限

One advantage of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is its specificity for CHK1, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing in animal models. Furthermore, the synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is complex and time-consuming, which may limit its availability for research purposes.

将来の方向性

There are several future directions for the research and development of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Additionally, the combination of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide with other cancer treatments, such as chemotherapy and immunotherapy, should be further explored for potential synergistic effects. Finally, the identification of biomarkers that predict the response to N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide may aid in patient selection and improve clinical outcomes.

合成法

The synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that includes the reaction of 4-pyridinemethanol with cyclopropylamine, followed by the reaction of the resulting product with 3,3,3-trifluoroacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

科学的研究の応用

N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of the protein kinase CHK1, which is involved in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells, making N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide a promising candidate for cancer therapy.

特性

IUPAC Name

N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)7-11(18)17(10-1-2-10)8-9-3-5-16-6-4-9/h3-6,10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDAZOICLZGHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。